molecular formula C7H9ClN4 B6194856 2-(azidomethyl)aniline hydrochloride CAS No. 2680530-79-2

2-(azidomethyl)aniline hydrochloride

Cat. No.: B6194856
CAS No.: 2680530-79-2
M. Wt: 184.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azidomethyl)aniline hydrochloride: is an organic compound with the molecular formula C7H9ClN4 It is a derivative of aniline, where the aniline ring is substituted with an azidomethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(azidomethyl)aniline hydrochloride typically involves the reaction of 2-(chloromethyl)aniline with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azide group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

2-(Azidomethyl)aniline hydrochloride has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Utilized in the preparation of polymers and other materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly those involving triazole derivatives.

    Bioconjugation: Employed in click chemistry for the conjugation of biomolecules.

Mechanism of Action

The mechanism of action of 2-(azidomethyl)aniline hydrochloride primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism. The resulting triazole derivatives can interact with various molecular targets, depending on their specific structure and functional groups.

Comparison with Similar Compounds

    2-(Chloromethyl)aniline: A precursor in the synthesis of 2-(azidomethyl)aniline hydrochloride.

    2-(Bromomethyl)aniline: Another halomethyl derivative of aniline.

    2-(Hydroxymethyl)aniline: A hydroxyl-substituted derivative of aniline.

Comparison: this compound is unique due to the presence of the azide group, which imparts distinct reactivity compared to its halomethyl and hydroxymethyl counterparts. The azide group allows for cycloaddition reactions, which are not possible with the halomethyl or hydroxymethyl derivatives. This makes this compound particularly valuable in click chemistry and the synthesis of triazole-containing compounds.

Properties

CAS No.

2680530-79-2

Molecular Formula

C7H9ClN4

Molecular Weight

184.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.